molecular formula C16H18N4O2 B12922334 7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine CAS No. 63195-24-4

7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine

Cat. No.: B12922334
CAS No.: 63195-24-4
M. Wt: 298.34 g/mol
InChI Key: BTPKICQEFQUHSK-UHFFFAOYSA-N
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Description

7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine is a heterocyclic compound that belongs to the class of pyrazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylpyrazole with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride and alkyl halides to introduce different substituents on the pyrazolopyridazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride in DMF with alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the pyrazolopyridazine ring.

Mechanism of Action

The mechanism of action of 7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxybenzyl group enhances its potential interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

CAS No.

63195-24-4

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

7-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine

InChI

InChI=1S/C16H18N4O2/c1-9-15-10(2)18-20-16(15)12(19-17-9)7-11-5-6-13(21-3)14(8-11)22-4/h5-6,8H,7H2,1-4H3,(H,18,20)

InChI Key

BTPKICQEFQUHSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN=C(C2=NN1)CC3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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